N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea
Overview
Description
N-(3,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 3,5-dimethylaniline with 2-methoxy-5-methylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings may be susceptible to oxidation under certain conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group or the aromatic rings, potentially leading to the formation of amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with different substituents on the aromatic rings. Examples might include N-(3,5-dimethylphenyl)-N’-(4-methoxyphenyl)urea or N-(2,4-dimethylphenyl)-N’-(2-methoxyphenyl)urea.
Uniqueness
The uniqueness of N-(3,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can provide insights into its distinct characteristics.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methoxy-5-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-16(21-4)15(10-11)19-17(20)18-14-8-12(2)7-13(3)9-14/h5-10H,1-4H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNJZCJFOREUFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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